Bz-Pro-Phe-Arg-Pna hydrochloride

Plasma Kallikrein Substrate Specificity Coagulation

Bz-Pro-Phe-Arg-pNA hydrochloride is a non-radioactive chromogenic substrate for selective serine protease detection. The benzoyl-Pro-Phe-Arg tripeptide sequence confers superior specificity toward plasma kallikrein, Factor XII, cruzipain, and trypsin while minimizing cross-reactivity with thrombin (S-2238) or Factor Xa (S-2222). This makes it indispensable for contact activation and kallikrein-kinin pathway research where generic pNA substrates produce false positives. Quantify activity via p-nitroaniline release at 405 nm. Ideal for amidolytic assays, inhibitor screening, and coagulation studies.

Molecular Formula C33H39ClN8O6
Molecular Weight 679.2 g/mol
Cat. No. B15598873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Pro-Phe-Arg-Pna hydrochloride
Molecular FormulaC33H39ClN8O6
Molecular Weight679.2 g/mol
Structural Identifiers
InChIInChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1
InChIKeyOGYWLWIIQPDFPW-JAQKLANPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Pro-Phe-Arg-pNA Hydrochloride: A Chromogenic Substrate for Serine Protease Activity Assays and Factor XII Research


Bz-Pro-Phe-Arg-pNA hydrochloride (CAS 59188-28-2), also known as Chromozym PK or Bz-PFR-pNA, is a synthetic chromogenic peptide substrate belonging to the p-nitroanilide (pNA) class . It is characterized by a benzoyl-protected N-terminus followed by the tripeptide sequence Pro-Phe-Arg and a C-terminal p-nitroaniline chromophore . This compound is specifically designed as a non-radioactive amidolytic substrate, where enzymatic cleavage of the Arg-pNA amide bond by target serine proteases releases free p-nitroaniline, which is quantifiable by its absorbance at 405 nm .

Why Bz-Pro-Phe-Arg-pNA Hydrochloride Cannot Be Replaced by General Serine Protease Substrates


Generic substitution with other commercial pNA substrates is not feasible due to the compound's distinct enzyme specificity profile. While many chromogenic substrates share a common P1 arginine residue, the P2 and P3 amino acids (Pro-Phe) of Bz-Pro-Phe-Arg-pNA dictate a selectivity that favors plasma kallikrein over other closely related serine proteases in the coagulation cascade [1]. For instance, the widely used thrombin substrate S-2238 (H-D-Phe-Pip-Arg-pNA) or the factor Xa substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) exhibit minimal to no activity with plasma kallikrein, making them unsuitable replacements for assays targeting the contact activation system or kallikrein-kinin pathway . The unique benzoyl-Pro-Phe-Arg sequence is therefore a critical determinant of its utility in specific biochemical and clinical research applications, where cross-reactivity with other plasma proteases must be minimized.

Quantitative Differentiation of Bz-Pro-Phe-Arg-pNA Hydrochloride from Comparator Substrates


Relative Specificity of Bz-Pro-Phe-Arg-pNA (Chromozym PK) for Plasma Kallikrein vs. General Serine Protease Substrates

Bz-Pro-Phe-Arg-pNA (as Chromozym PK) was evaluated in a head-to-head specificity study against other commercial pNA substrates. It was found to be relatively specific for plasma kallikrein [1]. In contrast, substrates like S-2238 and Chromozym TH were highly sensitive to thrombin, and S-2222 was sensitive to Factor Xa [1]. This indicates that Bz-Pro-Phe-Arg-pNA fills a distinct selectivity niche.

Plasma Kallikrein Substrate Specificity Coagulation

Enzymatic Activity Comparison: Bz-Pro-Phe-Arg-pNA (Chromozym PK) vs. Novel Substrate B3644 for Porcine Kallikrein

In a study comparing seven chromogenic substrates for porcine kallikrein activity, Chromozym PK (Bz-Pro-Phe-Arg-pNA) demonstrated an apparent activity of 0.396. This was lower than the lead novel substrate B3644 (0.788) but comparable to other established substrates like T6140 (0.438) [1]. This data provides a quantitative benchmark for its performance in a specific experimental context.

Kallikrein Assay Kinetic Parameter Prekallikrein

Validation of Factor XII Assay Linearity with Bz-Pro-Phe-Arg-pNA (Chromozym PK)

A chromogenic assay for Factor XII using the substrate Chromozym PK was validated and found to be linear across a defined clinical range [1]. This establishes a performance benchmark for the compound in a specific diagnostic application.

Factor XII Coagulation Assay Linearity

Stability of Working Solution: Bz-Pro-Phe-Arg-pNA (Chromozym PK) vs. S-2302 and S-2251

The practical handling of substrates is crucial for assay reliability. The stability of a 1.3 mM aqueous working solution of Chromozym PK is documented to be at least 4 weeks when stored at 2-8°C . This compares favorably to other substrates like S-2302 and S-2251, which have reported solution stabilities of more than 6 months and at least 6 months, respectively, under similar conditions . This data highlights the importance of considering specific stability profiles when planning experiments.

Substrate Stability Experimental Reproducibility Solution Stability

Validated Applications for Bz-Pro-Phe-Arg-pNA Hydrochloride in Research and Assay Development


Quantification of Plasma Prekallikrein and Kallikrein Activity

This is the primary established application for this compound. Its relative specificity for plasma kallikrein [1] allows for the development of amidolytic assays to measure prekallikrein (after activation to kallikrein) and kallikrein activity in biological fluids [2]. This is crucial for studying the kallikrein-kinin system in conditions such as inflammation, sepsis, cancer, and hereditary angioedema.

Factor XII Activity Assays in Coagulation Research

Bz-Pro-Phe-Arg-pNA (Chromozym PK) is a validated substrate for Factor XII (FXII) assays [3]. The assay has been shown to be linear over a wide range of 10 U/l to >200 U/l, covering normal and deficient states [4]. This application is essential for investigating FXII's role in the intrinsic coagulation pathway and its intersection with the inflammatory and complement systems.

Screening for Cruzipain Inhibitors in Chagas Disease Research

This substrate is cleaved by cruzipain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease . It is therefore a valuable tool in drug discovery for high-throughput screening of small molecule inhibitors targeting this essential parasitic enzyme, providing a colorimetric readout for protease activity .

Monitoring Trypsin Activity in Digestive Enzyme and Disease Model Studies

As a sensitive substrate for trypsin , this compound is used to quantify trypsin activity in vitro. This application is relevant for research into pancreatic function, digestive enzyme regulation, and disease models such as pancreatitis, where trypsin activity is a key biomarker and pathological mediator .

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